molecular formula C17H21N5O2S2 B499392 ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B499392
M. Wt: 391.5g/mol
InChI Key: WLUMVKRIUCHFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamine core substituted with methoxy and thienylmethoxy groups, along with a tetraazolylsulfanyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Benzylamine Core: The benzylamine core can be synthesized through a nucleophilic substitution reaction between a suitable benzyl halide and an amine.

    Introduction of Methoxy and Thienylmethoxy Groups: The methoxy and thienylmethoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Tetraazolylsulfanyl Ethyl Side Chain: The tetraazolylsulfanyl ethyl side chain can be attached through a series of reactions involving the formation of a thioether linkage and subsequent introduction of the tetraazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylmethoxy group to a thiol or thioether.

    Substitution: The methoxy and thienylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE shares structural similarities with other benzylamine derivatives and thienylmethoxy compounds.
  • 4-Methoxyphenethylamine: A simpler compound with a methoxy group and an ethylamine side chain.

    2-(4-Methoxyphenyl)ethylamine: Another related compound with a methoxyphenyl group and an ethylamine side chain.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N5O2S2

Molecular Weight

391.5g/mol

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C17H21N5O2S2/c1-22-17(19-20-21-22)26-9-7-18-11-13-5-6-15(16(10-13)23-2)24-12-14-4-3-8-25-14/h3-6,8,10,18H,7,9,11-12H2,1-2H3

InChI Key

WLUMVKRIUCHFMO-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=CC=CS3)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=CC=CS3)OC

Origin of Product

United States

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